2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride
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Overview
Description
2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is often used in the development of new therapeutic agents and has shown potential in various biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride typically involves the reaction of naphthalen-1-ol with 2,2,6,6-tetramethylpiperidine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce corresponding alcohols .
Scientific Research Applications
2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Evaluated for its potential as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride involves its interaction with molecular targets such as transient receptor potential melastatin 4 (TRPM4) channels. By inhibiting these channels, the compound can induce apoptosis in cancer cells and suppress the expression of specific proteins involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)-N-phenylacetamide: Another compound with similar structural features but different biological activities.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Shares the tetramethylpiperidine moiety but has different applications.
Uniqueness
2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride is unique due to its specific interaction with TRPM4 channels and its potential as an anticancer agent. Its structural features allow for targeted biological activity, making it a valuable compound in scientific research .
Properties
IUPAC Name |
2-naphthalen-1-yloxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.ClH/c1-20(2)12-16(13-21(3,4)23-20)22-19(24)14-25-18-11-7-9-15-8-5-6-10-17(15)18;/h5-11,16,23H,12-14H2,1-4H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEMBUPCGFIZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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